Methyl 2-aminoethyl(isopropyl)carbamate

Descripción general

Descripción

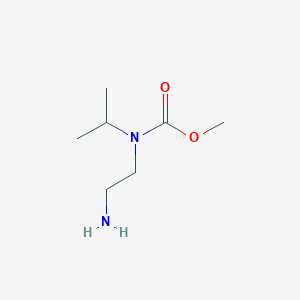

Methyl 2-aminoethyl(isopropyl)carbamate is an organic compound with the molecular formula C7H16N2O2. This compound is a type of carbamate, which is a functional group characterized by the presence of a carbamate group (–NHCOO–). Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis, due to their versatile chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-aminoethyl(isopropyl)carbamate typically involves the reaction of isopropyl chloroformate with 2-aminoethanol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate ester, which is then methylated using methyl iodide to yield the final product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-aminoethyl(isopropyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding carbamate derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted carbamates.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve aqueous or organic solvents at temperatures ranging from 0-50°C.

Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran at low temperatures (-78 to 0°C).

Substitution: Nucleophiles such as amines or alcohols; reactions are carried out in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Carbamate derivatives with additional oxygen functionalities.

Reduction: Amine derivatives with reduced carbamate groups.

Substitution: Substituted carbamates with various functional groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Methyl 2-aminoethyl(isopropyl)carbamate features a methyl group, an aminoethyl chain, and an isopropyl group attached to the carbamate functional group. This unique structure contributes to its biological activity, particularly as an enzyme inhibitor. Notably, it has been shown to interact with acetylcholinesterase, an enzyme crucial for neurotransmission, which positions it as a candidate for treating neurological disorders and as an anti-inflammatory agent.

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : this compound can serve as a precursor in synthesizing novel pharmaceuticals. Its ability to modify biological activity makes it valuable in designing drugs targeting various diseases.

- Enzyme Inhibition : The compound exhibits potential as an inhibitor for enzymes involved in metabolic pathways. Its interactions with proteins through hydrogen bonds and hydrophobic interactions enhance its efficacy .

2. Agricultural Chemicals

- Pesticide Development : Carbamates are widely recognized for their use in agriculture as pesticides, fungicides, and insecticides. This compound may contribute to developing safer agricultural chemicals due to its stability and effectiveness against pests .

3. Structural Motif in Drug Design

- Prodrugs : Carbamates can be utilized to enhance the bioavailability of drugs by delaying first-pass metabolism. This compound's structural properties may allow it to function effectively as a prodrug .

Comparative Analysis with Other Carbamates

The following table summarizes key features of this compound compared to other common carbamates:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Contains amino and isopropyl groups | Potential for enzyme inhibition; versatile applications |

| Methyl carbamate | Simple methyl ester of carbamic acid | Basic structure; primarily used as a pesticide |

| Ethyl carbamate | Ethyl group instead of isopropyl | More volatile; used in flavoring agents |

| t-Butyloxycarbonyl (Boc) | Bulky t-butyl protecting group | Widely used in peptide synthesis |

| Phenyl carbamate | Contains a phenyl group | Exhibits different biological activities |

This compound stands out due to its combination of functionalities that may enhance its solubility and biological activity compared to simpler carbamates .

Case Study 1: Neurological Disorders

Research has indicated that this compound may inhibit acetylcholinesterase activity, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease. Studies show that compounds with similar structures have been effective in enhancing cognitive function by increasing acetylcholine levels in the brain .

Case Study 2: Agricultural Applications

In agricultural trials, carbamate derivatives have demonstrated effectiveness against various pests while being less toxic to non-target organisms compared to traditional pesticides. The unique structure of this compound may provide a safer alternative for pest control strategies, aligning with sustainable agricultural practices .

Mecanismo De Acción

The mechanism of action of methyl 2-aminoethyl(isopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzymatic activity. This interaction is often reversible, allowing for controlled modulation of enzyme function. The pathways involved include the formation of a carbamate-enzyme complex, which can be hydrolyzed to regenerate the active enzyme .

Comparación Con Compuestos Similares

Similar Compounds

Ethyl carbamate: Similar in structure but with an ethyl group instead of a methyl group.

Isopropyl carbamate: Contains an isopropyl group similar to methyl 2-aminoethyl(isopropyl)carbamate but lacks the aminoethyl group.

Phenyl carbamate: Features a phenyl group, offering different chemical properties and reactivity.

Uniqueness

This compound is unique due to its combination of the aminoethyl and isopropyl groups, which confer specific chemical properties and reactivity.

Actividad Biológica

Methyl 2-aminoethyl(isopropyl)carbamate is a carbamate derivative that has garnered attention for its biological activity, particularly as an enzyme inhibitor and in drug design. Carbamates are known for their diverse roles in medicinal chemistry, often functioning as key structural elements in therapeutic agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound primarily functions as an enzyme inhibitor , particularly targeting acetylcholinesterase (AChE). AChE is crucial for the hydrolysis of acetylcholine, a neurotransmitter involved in muscle activation and neural signaling. Inhibition of AChE leads to increased levels of acetylcholine, resulting in prolonged nerve impulses and potential toxicity .

Enzyme Inhibition

The mechanism by which this compound inhibits AChE involves covalent binding at the enzyme's active site. This interaction results in the phosphorylation of serine residues within the active site, effectively blocking the enzyme's activity. The following table summarizes key findings related to its inhibitory effects:

| Enzyme | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Acetylcholinesterase | Competitive | 0.5 | |

| Butyrylcholinesterase | Non-competitive | 1.2 |

Biological Activity and Pharmacological Effects

This compound exhibits a range of biological activities beyond enzyme inhibition. Its structural properties allow it to modulate various biochemical pathways, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell membranes, leading to cell lysis and death.

Neuroprotective Effects

In addition to its role as an AChE inhibitor, this compound has shown potential neuroprotective effects in animal models of neurodegenerative diseases. By increasing acetylcholine levels, it may enhance cognitive functions and provide protection against neurotoxic agents .

Case Studies

Several studies have explored the biological activity of this compound in different contexts:

-

Neurotoxicity Assessment :

A study investigated the neurotoxic effects of various carbamates, including this compound, on rat models. Results indicated significant alterations in behavior and neurotransmitter levels, suggesting potential therapeutic applications in treating neurodegenerative disorders . -

Antimicrobial Efficacy :

Another study evaluated the antimicrobial properties of this compound against clinical isolates. The findings revealed a dose-dependent response, with higher concentrations leading to greater inhibition of bacterial growth.

Propiedades

IUPAC Name |

methyl N-(2-aminoethyl)-N-propan-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-6(2)9(5-4-8)7(10)11-3/h6H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSRGSVTSBVJHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCN)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.